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molecular formula C8H8N2O2 B1230370 6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione CAS No. 72908-87-3

6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione

Cat. No. B1230370
M. Wt: 164.16 g/mol
InChI Key: AAPGLCCSVSGLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732436B2

Procedure details

Starting with the commercially available 2-indolecarboxylic acid, condensation with the ethyl ester of β-alanine in the presence of EDCI and DMAP, provided the indole 4. Methylation of the indole nitrogen with MeI and K2CO3 proceeded in near quantitative yields, rendering the N-methyl indole, which was used for the synthesis of 3. Hydrolysis of esters 4 and 5 followed by the P2O5/MeSO3H mediated cyclization provided the key intermediate aldisine derivatives 8 and 9.
Name
indole nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N].[NH:2]1[C:10]2[C:5](=CC=C[CH:9]=2)[CH:4]=[CH:3]1.CI.[C:13]([O-:16])([O-])=O.[K+].[K+].C[N:20]1C2C(=CC=CC=2)[CH:22]=[CH:21]1.N1C2C(=CC=CC=2)C=C1.[O:38]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CS(O)(=O)=O>>[CH2:22]1[C:13](=[O:16])[C:5]2[CH:4]=[CH:3][NH:2][C:10]=2[C:9](=[O:38])[NH:20][CH2:21]1 |f:0.1,3.4.5,8.9|

Inputs

Step One
Name
indole nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N].N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3.CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used for the synthesis of 3

Outcomes

Product
Name
Type
product
Smiles
C1CNC(=O)C2=C(C1=O)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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